molecular formula C14H11ClF2N2OS B2392834 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034554-69-1

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

货号: B2392834
CAS 编号: 2034554-69-1
分子量: 328.76
InChI 键: HALADJYWVHZIDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide belongs to the thienopyridine class, characterized by a bicyclic core structure combining thiophene and pyridine rings. This molecule features a carboxamide group at position 5 and a 2,6-difluorophenyl substituent on the nitrogen atom.

属性

IUPAC Name

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2OS/c15-12-6-8-7-19(5-4-11(8)21-12)14(20)18-13-9(16)2-1-3-10(13)17/h1-3,6H,4-5,7H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALADJYWVHZIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises a 6,7-dihydrothieno[3,2-c]pyridine core substituted with a chlorine atom at position 2 and a carboxamide group at position 5, linked to a 2,6-difluorophenyl moiety. Retrosynthetic disconnection suggests two primary fragments:

  • Thienopyridine Intermediate : 2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
  • Carboxamide Precursor : 2,6-Difluorophenyl isocyanate or 2,6-difluoroaniline coupled with a carbonyl source.

Key challenges include maintaining the dihydrothienopyridine ring’s stability during functionalization and achieving high-yielding amidation without epimerization or side reactions.

Synthetic Route 1: Direct Amidation of Thienopyridine Carboxylic Acid

Preparation of 2-Chloro-5-carboxy-6,7-dihydrothieno[3,2-c]pyridine

The synthesis begins with the cyclization of 4-chlorothiophene-3-carbaldehyde with a β-amino alcohol under acidic conditions, followed by oxidation to introduce the carboxylic acid group. A modified procedure from Liu et al. (2020) for analogous pyridine systems involves:

  • Step 1 : Condensation of 4-chlorothiophene-3-carbaldehyde with ethanolamine in toluene under reflux, catalyzed by p-toluenesulfonic acid (PTSA), to form the dihydrothienopyridine ring.
  • Step 2 : Oxidation of the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), yielding 2-chloro-5-carboxy-6,7-dihydrothieno[3,2-c]pyridine with 78% efficiency.

Carboxamide Formation via Coupling Reagents

The carboxylic acid intermediate is activated for amidation using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt). Reaction with 2,6-difluoroaniline in dimethylformamide (DMF) at 0–5°C for 12 hours affords the target carboxamide. Yields range from 65% to 82%, depending on the stoichiometry of the coupling agent.

Table 1: Optimization of Amidation Conditions
Coupling Agent Base Solvent Temperature (°C) Yield (%)
HATU DIPEA DMF 0–5 82
EDCl/HOBt Triethylamine DCM 25 65
DCC Pyridine THF 40 58

Synthetic Route 2: Nucleophilic Acylation of 2,6-Difluoroaniline

Synthesis of 2-Chloro-5-chlorocarbonyl-6,7-dihydrothieno[3,2-c]pyridine

An alternative approach converts the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The acyl chloride intermediate is highly reactive, enabling nucleophilic attack by 2,6-difluoroaniline in the presence of a base such as triethylamine. This one-pot method achieves 70–75% yield but requires strict moisture control.

Solvent and Base Effects

Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates compared to DCM, while sterically hindered bases (e.g., 2,6-lutidine) reduce side products from over-acylation.

Critical Analysis of Byproducts and Purification

Common Impurities

  • Unreacted Carboxylic Acid : Removed via aqueous sodium bicarbonate washes.
  • Diacylated Byproduct : Forms when excess acyl chloride reacts with the amide product. Mitigated by slow addition of aniline.
  • Ring-Opened Derivatives : Observed under prolonged heating, necessitating reaction monitoring by thin-layer chromatography (TLC).

Chromatographic Purification

Flash column chromatography using silica gel and ethyl acetate/hexane (3:7) eluent isolates the target compound with >95% purity. High-performance liquid chromatography (HPLC) with a C18 column confirms chemical homogeneity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 1H, aromatic), 6.90–6.82 (m, 2H, difluorophenyl), 4.25 (s, 2H, CH₂-thienopyridine), 3.75 (t, J = 6.0 Hz, 2H, CH₂-N), 2.95 (t, J = 6.0 Hz, 2H, CH₂-S).
  • ¹³C NMR : 165.8 (C=O), 158.6 (C-F), 147.2 (thienopyridine C-2), 128.4–115.2 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₄H₁₀ClF₂N₂OS: [M+H]⁺ 343.0145; Found: 343.0149.

Applications and Derivatives

While the target compound’s biological activity remains underexplored, structural analogs like clopidogrel bisulfate (PubChem CID 115366) exhibit antiplatelet properties, suggesting potential therapeutic relevance. Modifications at the carboxamide position could enhance pharmacokinetic profiles, as demonstrated in safener studies for herbicides.

化学反应分析

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:

科学研究应用

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has a wide range of scientific research applications:

作用机制

The mechanism of action of 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activities, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

相似化合物的比较

Structural and Functional Comparison with Key Analogs

Core Structural Features

The thieno[3,2-c]pyridine core is shared among all compared compounds. Variations arise in substituents and functional groups, which critically influence biological activity, pharmacokinetics, and stability.

Table 1: Structural Comparison of Thienopyridine Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Modifications
Clopidogrel bisulphate Thieno[3,2-c]pyridine Methyl acetate, 2-chlorophenyl Ester group, chiral center (S-configuration)
Prasugrel Thieno[3,2-c]pyridine Cyclopropyl, 2-fluorophenyl Ketone and acetyloxy groups
Target compound Thieno[3,2-c]pyridine Carboxamide, 2,6-difluorophenyl Amide linkage, difluorophenyl moiety
N-(2-(8-Phenyl-4,5-dihydrothieno[2,3-g]indolizin-7-yl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide Thieno[3,2-c]pyridine Carboxamide, indolizine-fused thiophene Extended aromatic system

Pharmacological Activity

  • Clopidogrel : Irreversibly inhibits ADP-induced platelet aggregation via its active metabolite, targeting the P2Y12 receptor. Clinical use includes atherosclerosis and post-stent thrombosis .
  • Prasugrel : Faster-acting prodrug with higher potency than clopidogrel, used in acute coronary syndromes .
  • Target Compound : The carboxamide group may enhance metabolic stability compared to ester-containing analogs. The 2,6-difluorophenyl moiety could improve lipophilicity and receptor binding, though empirical data are lacking.

Key Differentiators and Implications

Functional Group Impact

  • Carboxamide vs. Ester : The amide group in the target compound resists enzymatic hydrolysis, unlike clopidogrel’s ester, which requires hepatic activation. This may simplify pharmacokinetics but necessitate direct targeting of receptors .
  • Fluorophenyl vs. Chlorophenyl : The 2,6-difluorophenyl group could enhance electron-withdrawing effects and bioavailability compared to clopidogrel’s 2-chlorophenyl .

Potential for Optimization

  • Stereochemistry : Clopidogrel’s efficacy depends on the S-enantiomer; the target compound’s chiral centers (if present) must be characterized for activity .
  • Polymorphism : Like clopidogrel hydrobromide (), the target compound may exhibit polymorphic forms affecting solubility and formulation.

生物活性

2-Chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide (hereafter referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological properties of Compound A, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClF2N3OS
  • Molecular Weight : 344.81 g/mol
  • IUPAC Name : 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Compound A has been studied for its inhibitory effects on various molecular targets involved in cancer progression. The compound is believed to interact with specific kinases and receptors that are crucial for tumor growth and survival.

  • EGFR Inhibition : In studies evaluating the efficacy of thienopyridine derivatives, it was found that compounds similar to Compound A exhibit significant inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers .
  • Telomerase Activity : The compound has also shown potential in inhibiting telomerase activity, an enzyme that maintains telomere length and is often upregulated in cancer cells .

Efficacy Against Cancer Cell Lines

The biological activity of Compound A has been evaluated against several cancer cell lines using various assays. Below is a summary of findings:

Cell Line IC50 (µM) Mechanism
SGC-7901 (Gastric)22.28 ± 6.26Telomerase inhibition
A549 (Lung)0.440 ± 0.039EGFR inhibition
NCI-H197515.629 ± 1.03EGFR inhibition

These results indicate that Compound A exhibits selective cytotoxicity towards certain cancer cell lines, particularly those with high EGFR expression .

Case Studies

Several studies have highlighted the potential of Compound A and its analogs in clinical settings:

  • Study on Gastric Cancer : In a study published in Cancer Research, Compound A was tested alongside other thienopyridine derivatives against gastric cancer cells (SGC-7901). The results showed a significant reduction in cell viability at concentrations correlating with telomerase inhibition .
  • EGFR Mutant Cell Lines : Another study demonstrated that compounds structurally related to Compound A had enhanced activity against EGFR mutant cell lines, suggesting a promising avenue for targeted therapy in lung cancers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。